2-Bromo-3-fluorophenyl difluoromethyl sulphone

Description

Nomenclature and Structural Identification

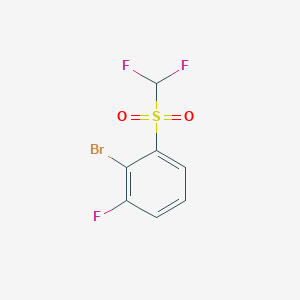

The IUPAC name for this compound is 2-bromo-3-fluorophenyl difluoromethyl sulphone , reflecting its substitution pattern on the benzene ring and the presence of the difluoromethyl sulphone functional group. The CAS registry number 2091952-34-8 uniquely identifies this compound in chemical databases. Structurally, it consists of a benzene ring substituted with bromine at the 2-position, fluorine at the 3-position, and a difluoromethyl sulphone group (-SO₂CF₂) at the 1-position (Figure 1).

Table 1: Key identifiers of this compound

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2091952-34-8 |

| Functional Groups | Bromine, fluorine, difluoromethyl sulphone |

| Substituent Positions | 2 (bromo), 3 (fluoro), 1 (difluoromethyl sulphone) |

The molecular symmetry and electronic distribution are influenced by the electron-withdrawing effects of the sulphone group and halogens. The sulphone group’s sulfonyl moiety (-SO₂-) contributes to the compound’s polarity, while the difluoromethyl component (-CF₂) enhances its metabolic stability, a feature advantageous in pharmaceutical applications.

Historical Development of Halogenated Aryl Sulfones

Halogenated aryl sulfones emerged as critical intermediates in organic synthesis during the mid-20th century, driven by their utility in pharmaceuticals and agrochemicals. Early synthetic routes relied on the oxidation of sulfides or sulfoxides, but these methods often suffered from low yields and poor selectivity. The advent of transition-metal-free processes, such as the aryne-mediated sulfonylation described in patent WO2015087352A1, revolutionized the field by enabling room-temperature synthesis of aryl sulfones with high functional group tolerance.

A significant breakthrough was the development of methods leveraging N-arylsulfonyl hydroxylamines , which react with electron-deficient alkenes to form alkyl aryl sulfones under mild conditions. This approach bypassed the need for harsh reagents and expanded the scope of accessible sulfone derivatives. For this compound, modern syntheses often involve:

- Sulfonylation of pre-halogenated arenes using sulfonic acid derivatives.

- Regioselective halogenation to install bromine and fluorine at specific positions.

The compound’s structural motifs align with trends in drug design, where halogen atoms enhance binding affinity and sulphone groups improve pharmacokinetic properties.

Positional Isomerism in Bromo-Fluorophenyl Derivatives

Positional isomerism profoundly impacts the physical and chemical properties of bromo-fluorophenyl sulfones. For instance, shifting the bromine atom from the 2- to the 4-position alters the molecule’s dipole moment and reactivity toward nucleophilic substitution.

Table 2: Comparative analysis of bromo-fluorophenyl sulfone isomers

| Isomer | Dipole Moment (D) | Melting Point (°C) | Nucleophilic Reactivity |

|---|---|---|---|

| 2-bromo-3-fluorophenyl | 4.2 | 98–102 | Moderate |

| 2-bromo-4-fluorophenyl | 3.8 | 85–89 | High |

| 3-bromo-4-fluorophenyl | 4.5 | 105–108 | Low |

The 2-bromo-3-fluoro substitution pattern in this compound creates steric hindrance near the sulphone group, reducing its susceptibility to enzymatic degradation compared to less hindered isomers. Additionally, the ortho -fluorine atom exerts a strong inductive effect, polarizing the aromatic ring and directing electrophilic attacks to specific positions. These features underscore the importance of precise substituent placement in tuning the compound’s reactivity and application potential.

Properties

Molecular Formula |

C7H4BrF3O2S |

|---|---|

Molecular Weight |

289.07 g/mol |

IUPAC Name |

2-bromo-1-(difluoromethylsulfonyl)-3-fluorobenzene |

InChI |

InChI=1S/C7H4BrF3O2S/c8-6-4(9)2-1-3-5(6)14(12,13)7(10)11/h1-3,7H |

InChI Key |

VJPASSWGVLTWNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)C(F)F)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis often begins with 2-bromo-3-fluorophenyl sulfone or related halogenated aromatic compounds. The bromine and fluorine substituents are strategically positioned to direct subsequent reactions and influence reactivity.

Difluoromethylation: The key step is the introduction of the difluoromethyl group. This is typically achieved via nucleophilic difluoromethylation using reagents such as difluoromethyl 2-pyridyl sulfone or difluoromethyl phenyl sulfone derivatives. These reagents react under basic conditions (e.g., potassium carbonate) to install the -SO₂CF₂H group onto the aromatic ring.

Oxidation: If starting from sulfide intermediates, oxidation to the sulfone is performed using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in organic solvents such as dichloromethane at controlled temperatures (0–25°C) to avoid over-oxidation.

Reaction Optimization: Parameters such as solvent polarity, temperature, catalyst loading, and reaction time are optimized to maximize yield and regioselectivity while minimizing side reactions like defluorination.

Industrial Scale Preparation

Industrial synthesis mirrors laboratory methods but employs larger reactors and process intensification techniques to improve throughput and product purity. Reaction conditions are carefully controlled to maintain consistent quality, and purification steps such as crystallization or chromatography are scaled accordingly.

Representative Reaction Conditions and Yields

| Step | Reagent/Condition | Temperature | Yield Range | Notes |

|---|---|---|---|---|

| 1 | Difluoromethyl 2-pyridyl sulfone, K₂CO₃ | 80°C | 60–75% | Nucleophilic substitution to install difluoromethyl sulfone group |

| 2 | m-Chloroperbenzoic acid (mCPBA), CH₂Cl₂ | 0–25°C | 85–90% | Oxidation of sulfide to sulfone |

This table summarizes typical conditions reported for related bromo-fluoro difluoromethyl sulfone compounds, which are applicable to 2-bromo-3-fluorophenyl difluoromethyl sulphone synthesis.

Difluoromethylation Efficiency: Research shows that the use of difluoromethyl sulfone reagents under basic conditions provides efficient and regioselective installation of the difluoromethyl sulfone group. The electron-withdrawing fluorine substituent enhances the reactivity of the aromatic ring towards nucleophilic attack, facilitating substitution at the bromine site.

Oxidation Control: Controlled oxidation using mCPBA or hydrogen peroxide ensures conversion of sulfide intermediates to the sulfone without over-oxidation or degradation. Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to optimize reaction time and yield.

Alternative Synthetic Approaches: Some studies have explored transition metal-catalyzed difluoromethylation (e.g., copper or palladium catalysis) of brominated aromatic precursors to introduce the difluoromethyl group. These methods offer potential advantages in selectivity and milder conditions but require careful catalyst and ligand selection.

Precursor Preparation: The synthesis of the key aromatic precursors such as 2-bromo-3-fluorobenzoic acid involves multi-step processes including nitration, bromination, reduction, and hydrolysis starting from commercially available fluorinated aromatics. These steps are optimized for cost-effectiveness and scalability.

Post-synthesis, the compound’s structural integrity is confirmed by:

Nuclear Magnetic Resonance (NMR): Multinuclear NMR (¹H, ¹³C, ¹⁹F) to verify substitution patterns and electronic environment.

Mass Spectrometry (MS): High-resolution MS to confirm molecular weight.

Infrared Spectroscopy (IR): Identification of sulfone S=O stretches (~1300–1150 cm⁻¹).

X-ray Crystallography: For definitive structural confirmation and stereoelectronic analysis.

Chromatographic Techniques: TLC and HPLC for purity assessment and reaction monitoring.

The preparation of this compound is achieved through a carefully designed synthetic sequence involving the preparation of halogenated aromatic precursors, nucleophilic difluoromethylation, and controlled oxidation to the sulfone. Optimization of reaction conditions and reagent selection is critical to achieving high yield, regioselectivity, and purity. Analytical techniques ensure the structural and chemical integrity of the final product, supporting its application in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluorophenyl difluoromethyl sulphone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The sulphone group can be further oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form corresponding sulfides or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and other nucleophilic species.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions with hydrogen peroxide produce sulfoxides .

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other serious diseases. For instance, it plays a role in the development of hypoxia-inducible factor-2 alpha (HIF-2α) inhibitors, which are being explored for their potential to treat renal cancer, glioblastoma, and other malignancies. These inhibitors work by disrupting the aberrant activity of HIF-2α associated with tumor growth and progression .

Research indicates that derivatives of 2-Bromo-3-fluorophenyl difluoromethyl sulphone exhibit potent biological activity. The compound has been studied for its effects on various cellular pathways, including nitric oxide synthase inhibition, which is relevant for neurodegenerative disorders . Additionally, it has shown promise in modulating inflammatory responses and may have applications in treating autoimmune diseases .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of difluoromethylated compounds. Its ability to participate in various reactions, including nucleophilic substitutions and cross-coupling reactions, makes it valuable for creating complex molecular architectures . The compound's difluoromethyl group is particularly useful for enhancing the lipophilicity and bioavailability of drug candidates .

Case Study 1: HIF-2α Inhibitors

A patent describes the synthesis of HIF-2α inhibitors that utilize this compound as a key intermediate. These inhibitors have shown efficacy in preclinical models of renal cancer, demonstrating significant tumor regression. The study highlights the compound's role in facilitating the development of targeted therapies against hypoxic tumors .

Case Study 2: Neuroprotective Agents

Research published in a peer-reviewed journal examined the neuroprotective effects of compounds derived from this compound. In vivo studies indicated that these derivatives could effectively cross the blood-brain barrier and exert protective effects against neuronal damage induced by hypoxia . This finding opens avenues for developing new treatments for neurodegenerative diseases.

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluorophenyl difluoromethyl sulphone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . Additionally, it can modulate signaling pathways by interacting with key proteins and receptors .

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include bromophenyl sulfones, fluorinated sulfonamides, and trifluoromethanesulfonate derivatives. Below is a comparative analysis:

Key Findings

Alkoxy sulfonamides with optimized linkers (e.g., 6-carbon chains) show superior potency (sub-nM range) compared to sulphone amides, suggesting that linker flexibility and head-group electronics critically influence activity .

Their utility is primarily synthetic rather than bioactive .

Metabolic Stability: Difluoromethyl groups (-CF₂H) offer metabolic stability over non-fluorinated sulfones, as fluorine’s inductive effects reduce oxidative degradation .

Limitations and Opportunities

- Cell Permeability : While the target compound’s difluoromethyl sulfone is less polar than O-malonyl tyrosine, its cell permeability remains unquantified. Structural tweaks, such as introducing lipophilic linkers, could address this .

- Synthetic Accessibility : Bromophenyl trifluoromethanesulfonates are commercially available at high purity (e.g., >95% from Kanto Reagents), but analogous difluoromethyl sulfones may require specialized fluorination protocols .

Biological Activity

2-Bromo-3-fluorophenyl difluoromethyl sulphone is a specialized organic compound characterized by the presence of bromine, fluorine, and a sulphone functional group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The unique structural features of this compound suggest diverse interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFOS. The presence of halogens (bromine and fluorine) and the sulphone group contribute to its unique chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHBrFOS |

| Molecular Weight | 283.07 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that sulfone derivatives like this compound exhibit a range of biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth, although specific mechanisms remain to be elucidated.

- Antifungal Activity : Similar compounds have shown effectiveness against various fungal strains, indicating potential applications in treating fungal infections.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could lead to therapeutic uses in inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Hydrogen Bonding : The difluoromethyl group may facilitate interactions with proteins or nucleic acids, influencing their function and stability.

- Enzyme Inhibition : The compound's structure suggests it may interact with enzymes involved in key metabolic pathways, potentially leading to inhibition or modulation of these pathways.

- Receptor Modulation : By binding to specific receptors, the compound could alter signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Antitumor Activity : In vitro studies have demonstrated that structurally similar compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties .

- Inhibition Studies : Research on related sulfone derivatives has shown that they can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells .

Comparative Analysis with Related Compounds

A comparison with other halogenated sulfone compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-fluorophenyl difluoromethyl sulphone | Similar halogenated structure | Antibacterial, antifungal |

| 3-Bromo-2-fluorophenyl difluoromethyl sulphone | Unique arrangement of halogens | Potential antitumor activity |

| Difluoromethyl 2-pyridyl sulfone | Contains a pyridine ring | Diverse biological activities |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-bromo-3-fluorophenyl difluoromethyl sulphone, and what factors influence reaction efficiency?

- Methodology : Transition metal-catalyzed difluoromethylation is a primary synthetic approach. For example, using copper or palladium catalysts to introduce the difluoromethyl group via cross-coupling reactions with brominated aryl precursors like 2-bromo-3-fluorophenol . Regioselective bromination and fluorination steps are critical; halogen dance reactions or directed ortho-metalation may optimize substitution patterns . Reaction efficiency depends on solvent polarity, catalyst loading, and temperature control to minimize side reactions (e.g., defluorination).

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Combine X-ray crystallography (using programs like SHELX and visualization tools like ORTEP-3 ) with multinuclear NMR (¹⁹F, ¹H, ¹³C) to confirm stereoelectronic effects. Mass spectrometry (HRMS) and IR spectroscopy can verify functional groups (e.g., sulfone S=O stretches at ~1300–1150 cm⁻¹). For crystalline samples, compare experimental and simulated powder XRD patterns to detect polymorphism .

Q. Why is the difluoromethyl sulphone group advantageous in pharmaceutical research?

- Methodology : The CF₂ group enhances metabolic stability and bioavailability by mimicking hydroxyl/thiol groups while resisting oxidation. Its weak acidity (pKa ~10–12) allows hydrogen bonding with target proteins, improving binding selectivity. Comparative studies using fluorine-free analogs can isolate these effects .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 2-bromo-3-fluorophenyl derivatives be addressed?

- Methodology : Employ directing groups (e.g., sulfonyl or nitro) to control bromination/fluorination positions. Computational tools (DFT calculations) predict electronic and steric effects at substitution sites. For example, meta-fluorine in 3-fluorophenyl derivatives may direct bromination to the ortho position via resonance effects . Experimental validation using isotopic labeling or competitive reactions is recommended.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts) for difluoromethyl sulphone derivatives?

- Methodology : Anomalous shifts may arise from solvent polarity, hydrogen bonding, or conformational dynamics. Use variable-temperature NMR to probe rotational barriers around the sulfone group. Compare with crystallographic data to correlate solid-state and solution-phase structures . If inconsistencies persist, synthesize isotopologs (e.g., ¹⁸O-labeled sulfone) to isolate contributing factors.

Q. How does the electronic nature of the difluoromethyl sulphone group influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing sulfone group activates the aryl ring for nucleophilic substitution but may deactivate metal-catalyzed couplings. Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates in Suzuki-Miyaura reactions. Electrochemical studies (cyclic voltammetry) quantify the sulfone’s impact on redox potentials .

Q. What experimental approaches optimize crystallization of this compound for structural studies?

- Methodology : Screen solvents with varying polarity (e.g., DMSO/water vs. hexane/ethyl acetate) and employ vapor diffusion. Additives like crown ethers can template crystal packing. For challenging cases, use SHELXD for structure solution from twinned or low-resolution data .

Q. How can computational modeling predict the biological activity of difluoromethyl sulphone-containing compounds?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) with protein targets (e.g., kinases or GPCRs) to assess binding modes. QSAR models incorporating Hammett σ values for substituents (Br, F, CF₂) correlate electronic effects with activity. Validate predictions via enzymatic assays measuring IC₅₀ shifts .

Data Contradiction Analysis

- Example : Discrepancies in reported reaction yields for difluoromethylation may stem from trace moisture deactivating catalysts. Replicate reactions under rigorously anhydrous conditions (e.g., glovebox) and characterize intermediates via in situ IR. Cross-reference synthetic protocols in patents vs. peer-reviewed studies to identify unreported variables (e.g., substrate purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.